2,4-Difluorocinnamic acid synthesis and characterization
2,4-Difluorocinnamic acid synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Difluorocinnamic Acid
Abstract
This technical guide provides a comprehensive overview of 2,4-Difluorocinnamic acid (2,4-DFCA), a pivotal fluorinated building block in modern organic synthesis. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance properties such as metabolic stability, binding affinity, and lipophilicity, making 2,4-DFCA a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This document serves as a resource for researchers, chemists, and drug development professionals, offering detailed experimental protocols for its synthesis via multiple established pathways, a thorough guide to its characterization, and insights into its applications.
Introduction and Significance
2,4-Difluorocinnamic acid, a white solid compound, is a derivative of cinnamic acid distinguished by two fluorine substituents on the phenyl ring.[3] This structural modification is not trivial; the high electronegativity and small size of fluorine atoms impart unique electronic properties to the molecule. These properties are highly sought after in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4] Consequently, 2,4-DFCA is a versatile precursor for a range of more complex molecules, including potential treatments for inflammatory diseases and novel radiosensitizers for cancer therapy.[1][5] Its applications also extend to materials science, where the fluorine atoms can enhance thermal stability and mechanical strength in polymers.[1]
Physicochemical and Spectroscopic Data
Accurate characterization is fundamental to ensuring the quality and reliability of a chemical intermediate for further synthetic applications. The key properties of trans-2,4-Difluorocinnamic acid are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 94977-52-3 | [3][6] |
| Molecular Formula | C₉H₆F₂O₂ | [3][6] |
| Molecular Weight | 184.14 g/mol | [3][6] |
| Appearance | White to off-white solid/powder | [3][6] |
| Melting Point | 216-218 °C | [6][7] |
| Purity | ≥98% | [6] |
| Solubility | Sparingly soluble in water | [3] |
| ¹H NMR Spectrum | Consistent with proposed structure | [8] |
| ¹³C NMR Spectrum | Consistent with proposed structure | [8] |
| Mass Spectrum (m/z) | Molecular Ion [M]⁺: 184.03 | [8][9] |
Synthetic Pathways and Methodologies
Several robust methods exist for the synthesis of 2,4-Difluorocinnamic acid. The choice of pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most prominent routes are the Knoevenagel-Doebner condensation, the Perkin reaction, and the Mizoroki-Heck reaction.
Knoevenagel-Doebner Condensation
This method is highly efficient for preparing α,β-unsaturated carboxylic acids. It involves the condensation of an aldehyde (2,4-difluorobenzaldehyde) with an active methylene compound, malonic acid, catalyzed by a weak base.[10][11] The reaction proceeds via a Knoevenagel condensation, followed by an in-situ decarboxylation, which is a key feature of the Doebner modification.[11][12]
Causality and Mechanistic Insight: The use of pyridine as both a solvent and a base is crucial. It facilitates the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde.[13] A catalytic amount of piperidine is often added to accelerate the initial condensation. The subsequent heating in pyridine promotes the decarboxylation of the intermediate, driving the reaction to completion to form the thermodynamically stable trans-alkene.[11]
Caption: Knoevenagel-Doebner Synthesis Workflow.
Experimental Protocol: Knoevenagel-Doebner Condensation
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).
-
Reagent Addition: Add pyridine as the solvent, followed by a catalytic amount of piperidine (~0.1 eq).[1]
-
Reaction: Heat the mixture to reflux (approximately 115 °C) for 3-4 hours. Evolution of carbon dioxide should be observed.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the solution into a mixture of crushed ice and concentrated hydrochloric acid (HCl) to precipitate the crude product.[1]
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove pyridine hydrochloride.[1] The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure trans-2,4-Difluorocinnamic acid.[1]
Perkin Reaction
The Perkin reaction is a classical method for synthesizing cinnamic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of the alkali salt of the corresponding acid (e.g., anhydrous potassium acetate) which acts as a base.[14][15]
Causality and Mechanistic Insight: The base (potassium acetate) deprotonates the acetic anhydride to form an enolate. This enolate acts as the nucleophile, attacking the aldehyde.[14] The reaction requires high temperatures (160-180 °C) to drive the condensation and subsequent elimination steps.[10][16] The final hydrolysis of the mixed anhydride intermediate yields the desired cinnamic acid.
Caption: Simplified Perkin Reaction Mechanism.
Experimental Protocol: Perkin Reaction
-
Setup: In a round-bottom flask, combine 2,4-difluorobenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous potassium acetate (1.0 eq).
-
Reaction: Heat the mixture in an oil bath at 180 °C for 4-5 hours with stirring.
-
Hydrolysis: Allow the mixture to cool slightly, then cautiously pour it into a beaker of water to hydrolyze the unreacted acetic anhydride.
-
Work-up: Boil the aqueous mixture for 15 minutes. If the product solidifies, add a minimal amount of ethanol to keep it dissolved.
-
Purification: Acidify the hot solution with concentrated HCl until precipitation is complete. Cool the mixture in an ice bath, collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.
Mizoroki-Heck Reaction
The Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[17][18] For this synthesis, an aryl halide like 1-bromo-2,4-difluorobenzene is coupled with acrylic acid.
Causality and Mechanistic Insight: The reaction is driven by a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst like Palladium(II) acetate.[19] The catalytic cycle involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
-
Migratory Insertion: The alkene coordinates to the palladium complex and inserts into the aryl-palladium bond.
-
β-Hydride Elimination: A β-hydrogen is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The base (e.g., triethylamine) regenerates the Pd(0) catalyst from the palladium-hydride species.[19]
Experimental Protocol: Mizoroki-Heck Reaction
-
Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-2,4-difluorobenzene (1.0 eq), acrylic acid (1.2 eq), Palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).[1]
-
Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent, followed by triethylamine (2.5 eq) via syringe.[1]
-
Reaction: Heat the mixture to 100-140 °C for 6-12 hours. Monitor the reaction's progress by TLC or GC-MS.[1]
-
Work-up: After cooling, pour the mixture into 1 M HCl and extract with an organic solvent like ethyl acetate (3x).[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[1]
Analytical Characterization
Confirming the structure and purity of the synthesized product is a critical final step. A combination of spectroscopic and physical methods is employed.
Caption: Product Characterization Workflow.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the vinyl protons (as doublets in the 6.5-8.0 ppm range) and the aromatic protons, with coupling patterns influenced by the fluorine atoms. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>12 ppm).
-
¹³C NMR: The spectrum will show distinct signals for the carboxyl carbon (~167 ppm), the alkene carbons, and the aromatic carbons.[20] The C-F couplings will cause splitting of the aromatic carbon signals, providing definitive evidence of fluorination.[21]
-
-
Infrared (IR) Spectroscopy: Key absorption bands confirm functional groups: a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), a C=C alkene stretch (~1625-1645 cm⁻¹), and strong C-F stretches (~1100-1250 cm⁻¹).
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M]⁺ at m/z ≈ 184.[8] Fragmentation patterns, such as the loss of H₂O or COOH, can further support the structure.[22]
-
Melting Point: A sharp melting point in the range of 216-218 °C is a strong indicator of high purity.[6] A broad or depressed melting range suggests the presence of impurities.
Applications in Research and Development
2,4-Difluorocinnamic acid is not an end-product but a valuable intermediate. Its structural motif is found in various compounds under investigation.
-
Pharmaceuticals: It is a precursor for synthesizing substituted isoquinolones, which have shown efficacy as 5-HT₃ antagonists for use in antiemetic treatments alongside chemotherapy.[1] It is also used to create analogues of natural products, such as Psammaplin A, which are being investigated as radiosensitizers to improve the efficacy of cancer radiation therapy.[2][23]
-
Agrochemicals: The cinnamic acid scaffold is known to exhibit herbicidal and pesticidal properties. Fluorination can enhance the metabolic stability and efficacy of these agents, making 2,4-DFCA a target for developing new agrochemicals.[1][24]
Safety and Handling
-
Hazard Identification: 2,4-Difluorocinnamic acid is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
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